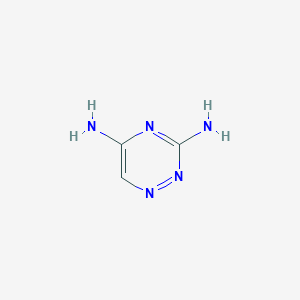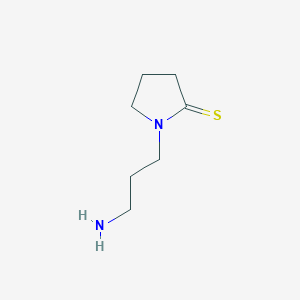
1-(3-Aminopropyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)pyrrolidine-2-thione, commonly known as APPT, is a sulfur-containing heterocyclic compound that belongs to the class of thiazolidine derivatives. APPT has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases.
Wirkmechanismus
The mechanism of action of APPT is not fully understood. However, it has been suggested that APPT exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. APPT has also been shown to interact with various proteins, including caspases, Bcl-2 family proteins, and p53.
Biochemische Und Physiologische Effekte
APPT has been shown to have various biochemical and physiological effects. In cancer research, APPT has been found to induce apoptosis by activating caspases and suppressing Bcl-2 family proteins. APPT has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disease research, APPT has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. APPT has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. In infectious disease research, APPT has been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
APPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, APPT has some limitations for lab experiments. It is toxic at high concentrations and requires careful handling. It also has low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for APPT research. In cancer research, APPT can be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, APPT can be further studied for its potential as a neuroprotective agent. In infectious disease research, APPT can be further studied for its potential as an antiviral and antibacterial agent. APPT can also be modified to improve its solubility and reduce its toxicity. Additionally, APPT can be studied for its potential as a drug delivery system for targeted therapy.
Conclusion
In conclusion, APPT is a sulfur-containing heterocyclic compound that has shown potential therapeutic effects in various scientific research studies. APPT can be synthesized using various methods, and its mechanism of action is not fully understood. APPT has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for APPT research, including its potential as a chemotherapeutic agent, neuroprotective agent, and antiviral and antibacterial agent. APPT has the potential to be a valuable tool in scientific research and drug development.
Synthesemethoden
APPT can be synthesized using various methods, including the reaction of 3-aminopropylamine with carbon disulfide, followed by cyclization with formaldehyde. Another method involves the reaction of 3-aminopropylamine with thioglycolic acid, followed by cyclization with formaldehyde. The yield of APPT using these methods ranges from 30% to 70%.
Wissenschaftliche Forschungsanwendungen
APPT has shown potential therapeutic effects in various scientific research studies. In cancer research, APPT has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative disease research, APPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, APPT has been found to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria.
Eigenschaften
CAS-Nummer |
104186-87-0 |
|---|---|
Produktname |
1-(3-Aminopropyl)pyrrolidine-2-thione |
Molekularformel |
C7H14N2S |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
1-(3-aminopropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 |
InChI-Schlüssel |
FISOHIAIJVNMGI-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCCN |
Kanonische SMILES |
C1CC(=S)N(C1)CCCN |
Synonyme |
2-Pyrrolidinethione, 1-(3-aminopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



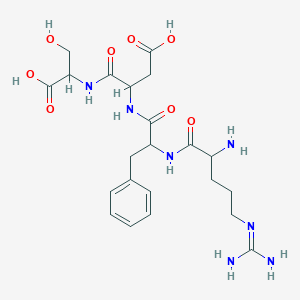
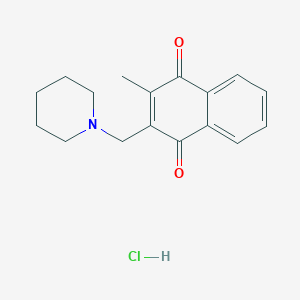
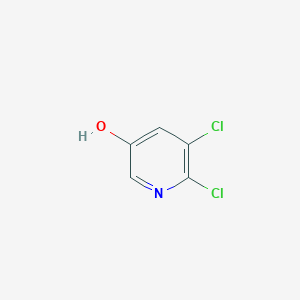
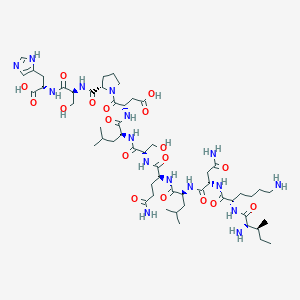

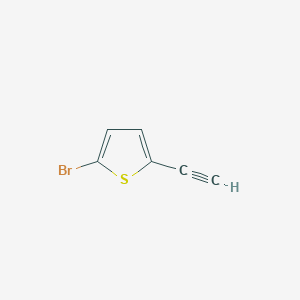
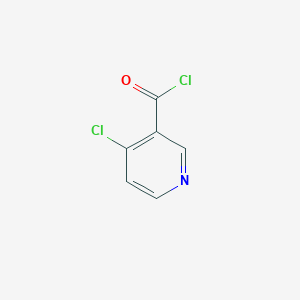
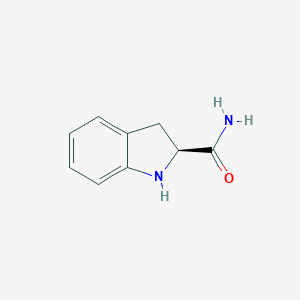
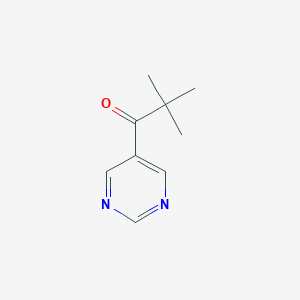
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
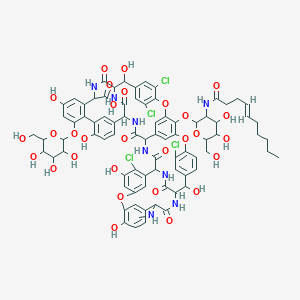
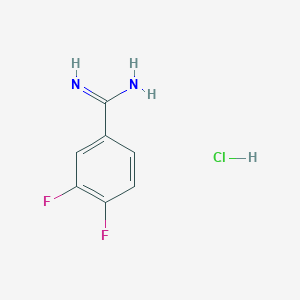
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
